molecular formula C10H11N3S B11826416 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

Cat. No.: B11826416
M. Wt: 205.28 g/mol
InChI Key: HMCWAKHAZBKTQR-UHFFFAOYSA-N
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Description

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine is an organic compound that features a thiazole ring and a benzene ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities

Preparation Methods

The synthesis of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with benzene-1,3-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and benzene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,13)

InChI Key

HMCWAKHAZBKTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC2=CC=CC(=C2)N

Origin of Product

United States

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